2,3,5-Trimethyl-4-nitropyridine 1-oxide
Overview
Description
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a yellow crystalline solid that is soluble in organic solvents. This compound is known for its role as an impurity in omeprazole, a medication used to inhibit gastric acid secretion .
Mechanism of Action
Target of Action
The primary target of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is the proton pump . This compound is known to be an impurity of Omeprazole , a well-known proton pump inhibitor. The proton pump plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
4-Nitro-2,3,5-trimethylpyridine-N-oxide, similar to Omeprazole, covalently binds to the proton pump . This binding inhibits the pump’s action, reducing the secretion of gastric acid . The reduction in acid secretion can help manage conditions like gastroesophageal reflux disease and peptic ulcers .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of acid production, leading to a decrease in gastric acidity . The downstream effects include relief from acid-related disorders and potential changes in the gut microbiota .
Result of Action
The molecular effect of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is the inhibition of the proton pump, leading to reduced gastric acid secretion . On a cellular level, this results in decreased acidity in the stomach, providing relief from acid-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,5-trimethylpyridine followed by oxidation . The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions
Biological Activity
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a pyridine ring with three methyl groups and a nitro group at specific positions, along with an oxide group at the nitrogen atom. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The molecular formula of this compound is . The presence of the nitro group and the N-oxide functionality significantly influences its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 180.20 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Approximately 60°C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental models of inflammation showed that it could reduce markers of inflammation in vitro and in vivo. The proposed mechanism involves modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways.
Case Studies
- Antibacterial Study : A study conducted on the antibacterial effects of various nitropyridine derivatives, including this compound, revealed significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations (10-50 µg/mL) .
- Anti-inflammatory Research : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
Synthesis and Derivatives
The synthesis of this compound typically involves the oxidation of the corresponding pyridine derivative using hydrogen peroxide or other oxidizing agents . This process can yield high purity compounds suitable for biological testing.
Table 2: Synthesis Pathway
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid | ~90 |
Nitration | HNO₃/H₂SO₄ | Room temperature | ~85 |
Final Purification | Organic solvent extraction | Recrystallization | High |
Properties
IUPAC Name |
2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLTOGTYNFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459026 | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-79-7 | |
Record name | Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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